molecular formula C8H10N2O B3269088 (S)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine CAS No. 502612-48-8

(S)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine

Cat. No. B3269088
CAS RN: 502612-48-8
M. Wt: 150.18 g/mol
InChI Key: WBEVIMZYSNHMAN-LURJTMIESA-N
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Description

Pyridine derivatives, such as 4-Aminopyridine, are widely used in medicinal chemistry research . They are often incorporated in a diverse range of drug candidates approved by the FDA .


Synthesis Analysis

Pyrazolo[3,4-b]pyridine derivatives have been synthesized for use as TRK inhibitors . The synthesis process involves scaffold hopping and computer-aided drug design .


Molecular Structure Analysis

The molecular structure of pyridine derivatives can be analyzed using classical molecular simulation methods . These methods can describe the arrangement of intercalated molecules within a layered structure .


Chemical Reactions Analysis

Pyrazolo[3,4-b]pyridine derivatives have been evaluated for their activities to inhibit TRKA . Among them, certain compounds showed acceptable activity with an IC50 value of 56 nM .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can vary. For example, 3-Aminopyridine is a colorless solid with a melting point of 65 °C and a boiling point of 273 °C .

Mechanism of Action

While the specific mechanism of action for “(S)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine” is not available, similar compounds like 4-Aminopyridine are known to act as an acetylcholine release enhancing agent .

Safety and Hazards

Safety data sheets for similar compounds suggest avoiding prolonged exposure, breathing dust or vapor, and contact with skin and eyes . They also recommend using the substance only in well-ventilated areas .

Future Directions

The field of medicinal chemistry continues to explore the use of pyridine-based molecules in drug development . In the coming years, a larger share of novel pyridine-based drug candidates is expected .

properties

IUPAC Name

(4S)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c9-6-3-5-11-7-2-1-4-10-8(6)7/h1-2,4,6H,3,5,9H2/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBEVIMZYSNHMAN-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1N)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C([C@H]1N)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine
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(S)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine
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